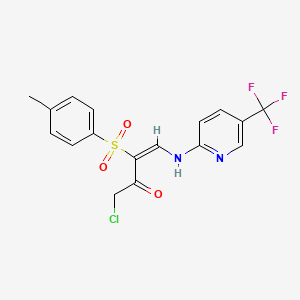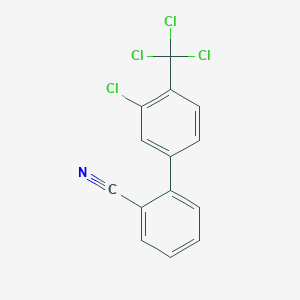
3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile (3C4TBC) is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless crystalline solid with a molecular weight of 255.7 g/mol. 3C4TBC is a member of the class of compounds known as heterocyclic aromatic compounds, which are compounds that contain two or more rings of atoms that contain at least one atom of an element other than carbon. 3C4TBC is also known as trichlorophenyl-2-carbonitrile and trichloro-4-methylbiphenyl-2-carbonitrile.
科学研究应用
3C4TBC has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a starting material for the synthesis of a variety of other compounds. 3C4TBC has also been used as a fluorescent probe for the study of biological systems, as a photosensitizer for photodynamic therapy, and as a potential inhibitor of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of 3C4TBC is not fully understood. However, it is believed that the compound acts by binding to certain proteins in the body, such as acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals. This results in an increase in the amount of acetylcholine in the body, which leads to the physiological effects of 3C4TBC.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C4TBC depend on the dose and the route of administration. At low doses, 3C4TBC has been shown to have an anticholinergic effect, which means that it blocks the action of acetylcholine in the body. This can lead to a decrease in heart rate, blood pressure, and respiration. At higher doses, 3C4TBC has been shown to have an excitatory effect, which means that it increases the activity of the nervous system. This can lead to increased heart rate, blood pressure, and respiration.
实验室实验的优点和局限性
The advantages of using 3C4TBC in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, its low toxicity and lack of environmental persistence make it a good choice for laboratory experiments. The main limitation of using 3C4TBC in laboratory experiments is its lack of specificity. It binds to a wide variety of proteins in the body, which can make it difficult to target specific proteins or pathways.
未来方向
There are several potential future directions for research into 3C4TBC. These include further studies into its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Additionally, further research into its mechanism of action could lead to the development of more specific inhibitors of acetylcholinesterase. Finally, further studies into its potential use as a fluorescent probe could lead to the development of new imaging techniques for studying biological systems.
合成方法
The synthesis of 3C4TBC is relatively simple and can be accomplished in several ways. The most common method is to react trichlorobenzene with anhydrous ammonia in the presence of a catalyst. This reaction produces 3C4TBC as a solid product. Other methods of synthesis include the reaction of trichlorobenzene with a base such as sodium hydroxide, and the reaction of trichlorobenzene with an amine such as triethylamine.
属性
IUPAC Name |
2-[3-chloro-4-(trichloromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDAHIIARMECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



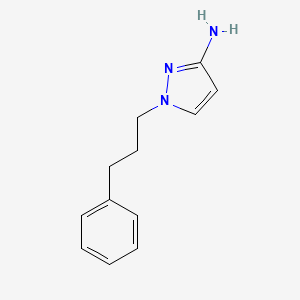
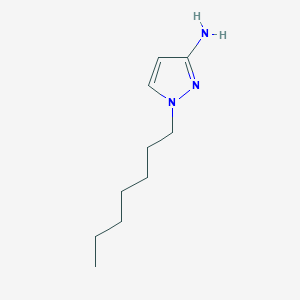
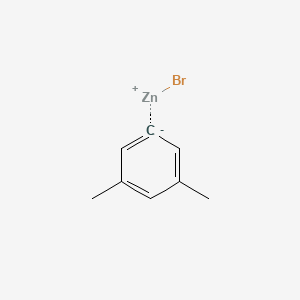
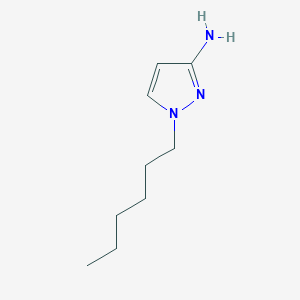
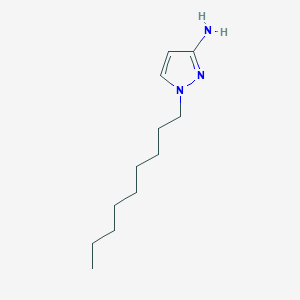
![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)
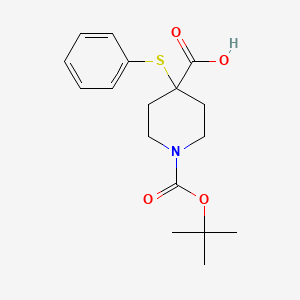


![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
